Comprehensive Technical Guide: Physicochemical Properties and Synthetic Utility of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile
Comprehensive Technical Guide: Physicochemical Properties and Synthetic Utility of 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile
Executive Summary
In contemporary medicinal chemistry, nitrogen-rich heterocyclic building blocks are foundational to the design of high-affinity kinase inhibitors. 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile (CAS: 1249609-23-1) is a highly versatile, bifunctional intermediate characterized by an electron-rich pyrazole core and a sterically constrained alpha-methyl nitrile moiety. This guide provides an in-depth analysis of its physicochemical profile, validated synthetic methodologies, and its critical role in the development of oncology therapeutics—specifically targeting the DNA Damage Response (DDR) network via WEE1 and CHK1 kinase inhibition.
Physicochemical Profiling
Understanding the fundamental properties of this building block is critical for predicting its behavior in downstream synthetic steps (e.g., Grignard additions, reductions) and its influence on the pharmacokinetic parameters of final Active Pharmaceutical Ingredients (APIs). The pyrazole ring acts as an excellent bioisostere for phenyl rings, offering improved aqueous solubility and a distinct hydrogen-bonding profile.
| Property | Value | Scientific Significance |
| Chemical Name | 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile | Standard IUPAC nomenclature. |
| Synonyms | α ,1-Dimethyl-1H-pyrazole-4-acetonitrile | Highlights the alpha-methylated nature of the nitrile. |
| CAS Registry Number | 1249609-23-1 | Unique identifier for sourcing via [1]. |
| Molecular Formula | C 7 H 9 N 3 | Indicates a high nitrogen-to-carbon ratio. |
| Molecular Weight | 135.17 g/mol | Low molecular weight ideal for fragment-based drug design[2]. |
| Physical State | Colorless to pale yellow oil | Typical for low-molecular-weight, asymmetric nitriles. |
| Solubility Profile | Soluble in THF, DCM, DMF, DMSO | Compatible with standard polar aprotic reaction conditions. |
Synthetic Methodologies: The Alpha-Alkylation Workflow
As a Senior Application Scientist, I prioritize synthetic routes that are scalable, regioselective, and self-validating. The most efficient route to 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile is the α -alkylation of the commercially available starting material, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (CAS: 754159-15-4), cataloged by suppliers such as [3].
Experimental Protocol & Causality
Step 1: Preparation and Deprotonation
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Action: Flame-dry a Schlenk flask under argon. Dissolve 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
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Causality: The α -protons of the starting material are moderately acidic due to the electron-withdrawing nitrile group. A temperature of -78 °C is mandatory to prevent the Thorpe reaction (nitrile dimerization) and to stabilize the resulting carbanion.
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Action: Add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1M in THF) dropwise over 15 minutes.
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Causality: NaHMDS is a strong, non-nucleophilic base. Dropwise addition prevents localized heating.
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Self-Validating Checkpoint: Upon complete addition, the solution will transition from colorless to a deep yellow/orange. This chromic shift is a self-validating indicator that the highly conjugated, resonance-stabilized carbanion has successfully formed.
Step 2: Electrophilic Methylation
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Action: Add Methyl Iodide (MeI, 1.05 eq) slowly to the -78 °C solution. Allow the reaction to stir for 1 hour at -78 °C, then slowly warm to room temperature over 2 hours.
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Causality: A strict 1.05 equivalent of MeI is used. Excess electrophile or premature warming will inevitably lead to over-alkylation (formation of the α,α -dimethylated quaternary carbon).
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Self-Validating Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 1:1 Hexanes/EtOAc system. The disappearance of the starting material (lower Rf ) and the emergence of a single new spot (higher Rf , due to increased lipophilicity from the methyl group) confirms successful mono-alkylation. The appearance of a third, even higher Rf spot indicates unwanted di-methylation.
Step 3: Quenching and Purification
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Action: Quench the reaction with saturated aqueous NH 4 Cl. Extract with EtOAc (3x), wash with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify via flash column chromatography.
Caption: Synthetic workflow for 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile via alpha-methylation.
Mechanistic Utility & Downstream Applications in Oncology
The strategic placement of the nitrile group adjacent to a chiral center (the α -carbon) and a pyrazole ring makes this compound a highly sought-after precursor in oncology drug development.
Reduction to Primary Amines
The nitrile can be quantitatively reduced using LiAlH 4 or Raney-Nickel/H 2 to yield 2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. This primary amine is frequently utilized in cross-coupling reactions or amide bond formations to construct the core scaffolds of kinase inhibitors.
Application in WEE1 and CHK1 Inhibitors
As documented in the[4], derivatives of this pyrazole-nitrile are integral to the synthesis of dual WEE1/CHK1 inhibitors.
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Mechanism of Action: Cancer cells, particularly those with MYCN amplifications (e.g., neuroblastoma), rely heavily on the G2/M cell cycle checkpoint to repair DNA damage before mitosis. WEE1 kinase phosphorylates and inhibits CDK1, halting the cell cycle. CHK1 kinase operates upstream, responding to replication stress.
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Therapeutic Rationale: APIs derived from 2-(1-methyl-1H-pyrazol-4-yl)propanenitrile inhibit WEE1 and CHK1, abrogating the G2/M checkpoint. This forces cancer cells with damaged DNA into premature mitosis, triggering mitotic catastrophe and apoptosis.
Caption: Role of WEE1/CHK1 kinases in cell cycle regulation and the impact of pyrazole-derived APIs.
Analytical Characterization Standards
To ensure scientific integrity, the synthesized or procured compound must be rigorously validated against the following analytical benchmarks:
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1 H NMR (400 MHz, CDCl 3 ):
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δ ~7.45 (s, 1H) and ~7.35 (s, 1H) corresponding to the isolated pyrazole ring protons (C3 and C5).
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δ ~3.88 (s, 3H) corresponding to the N-CH 3 group.
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δ ~3.80 (q, J = 7.2 Hz, 1H) corresponding to the chiral methine proton ( α to the nitrile).
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δ ~1.62 (d, J = 7.2 Hz, 3H) corresponding to the α -methyl group.
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LC-MS (ESI+): Expected molecular ion peak [M+H] + at m/z 136.1.
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FT-IR (ATR): A sharp, definitive absorption band at ~2240 cm −1 , characteristic of the C ≡ N stretch.
Safety, Handling, and Storage Protocols
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Toxicity: As a nitrile-containing compound, it poses a risk of releasing highly toxic hydrogen cyanide (HCN) gas if exposed to strong aqueous acids.
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Handling: All manipulations must be performed inside a certified chemical fume hood. Mandatory Personal Protective Equipment (PPE) includes nitrile gloves, tightly fitting safety goggles, and a flame-resistant lab coat.
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Storage: Store in a tightly sealed amber glass container under an inert atmosphere (Argon or N 2 ) at 2–8 °C to prevent oxidative degradation of the electron-rich pyrazole ring.
References
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WIPO Patentscope | WO/2014/062454 COMPOSITIONS AND METHODS FOR TREATING CANCER |[Link]
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Namiki-s | Building Blocks Catalogue (C7H9N3 Molecular Weight Data) |[Link]
